molecular formula C13H11N3O3S B2664826 N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide CAS No. 478031-88-8

N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide

Cat. No.: B2664826
CAS No.: 478031-88-8
M. Wt: 289.31
InChI Key: HRXREXGFCJUTCY-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide is a useful research compound. Its molecular formula is C13H11N3O3S and its molecular weight is 289.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

Design and Synthesis for Antibacterial Activity

Novel analogs involving the thiadiazole scaffold have been designed and synthesized, showing promising antibacterial activity. For example, studies have demonstrated that certain derivatives display significant antibacterial potency against pathogens like Staphylococcus aureus and Bacillus subtilis without cytotoxic effects on mammalian cells. These findings suggest the potential of these compounds in developing new antibacterial agents (Palkar et al., 2017).

Anticancer Activity

Microwave-Assisted Synthesis and Anticancer Evaluation

Research into thiadiazole and benzamide derivatives has explored their anticancer potential. Microwave-assisted synthesis has produced compounds evaluated against various human cancer cell lines, showing promising anticancer activities. These studies indicate the compounds' potential as therapeutic agents in cancer treatment (Tiwari et al., 2017).

Chemical Synthesis Applications

Innovative Synthesis Techniques

The exploration of new synthetic pathways for thiadiazole derivatives, including cyclosulfamides and various thiadiazole libraries, highlights the compound's versatility. These methodologies provide valuable tools for asymmetric synthesis and the development of drug-like molecules, showcasing the broad utility of these compounds in chemical synthesis (Regainia et al., 2000; Park et al., 2009).

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3-oxo-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-10(8-4-2-1-3-5-8)14-12-15-13(19)16(20-12)11(18)9-6-7-9/h1-5,9H,6-7H2,(H,14,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXREXGFCJUTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2C(=O)N=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.